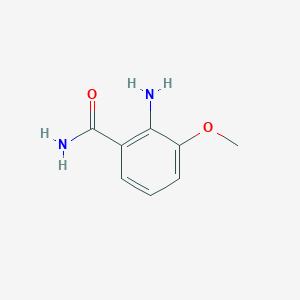

2-Amino-3-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGITANKLIJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594900 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106782-78-9 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 2-Amino-3-methoxybenzamide

The synthesis of this compound is typically achieved through a multi-step process that relies on the strategic functionalization of a substituted benzene (B151609) ring. The process involves the precise installation of amino, methoxy (B1213986), and carboxamide groups at the 1, 2, and 3 positions, respectively.

A common and logical synthetic pathway to this compound begins with a readily available precursor, such as 3-methoxybenzoic acid. The synthesis hinges on the controlled introduction and subsequent transformation of functional groups around the aromatic ring.

A key intermediate in this process is 2-nitro-3-methoxybenzoic acid . chemimpex.com The synthesis of this intermediate generally involves the nitration of a 3-methoxybenzoic acid derivative. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. Once 2-nitro-3-methoxybenzoic acid is obtained, the next step is the formation of the amide group, yielding 2-nitro-3-methoxybenzamide . The final step is the reduction of the nitro group to an amine. This transformation is a classic and well-established reaction in organic synthesis, with several reliable methods available. wikipedia.org

Common reagents for the reduction of an aromatic nitro group to a primary amine include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com

Metal-acid systems, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid.

Tin(II) chloride (SnCl₂). wikipedia.org

The choice of reducing agent can depend on the presence of other functional groups in the molecule to avoid unwanted side reactions.

The conversion of the carboxylic acid group in 2-nitro-3-methoxybenzoic acid to the primary amide is a critical step in the synthesis of the target compound. This transformation, known as amidation, can be accomplished through several standard organic chemistry methods.

One common approach involves activating the carboxylic acid. This is often done by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia equivalent to form the primary benzamide (B126).

Alternatively, modern peptide coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine source. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can efficiently promote the formation of the amide bond under mild conditions.

The benzamide moiety, particularly when N-substituted (e.g., N-methoxybenzamides), is an excellent directing group for transition metal-catalyzed ortho C-H bond activation. This strategy provides a powerful tool for the functionalization of the aromatic ring at the position adjacent to the amide group, enabling the synthesis of complex heterocyclic structures.

Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used for the ortho-functionalization of N-methoxybenzamides. The amide group directs the palladium catalyst to activate the C-H bond at the C6 position. This allows for reactions such as ortho-alkoxylation, which introduces an oxygen-linked functional group. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation can facilitate selective O-cyclization of N-methoxy aryl amides with reagents like dibromomethane (B42720) (CH₂Br₂) or 1,2-dichloroethane, forming new C(sp³)–O and C(sp²)-C(sp³) bonds simultaneously. chemimpex.com

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are highly effective in promoting oxidative cycloadditions of benzamides with alkynes. nih.gov In these reactions, the amide group directs the chelation-assisted C-H activation at the ortho position. The resulting rhodacycle intermediate then undergoes insertion of an alkyne, leading to the formation of substituted isoquinolone products in good yields. nih.gov This methodology is tolerant of a wide range of substituents on the benzamide and the alkyne.

Ruthenium-Catalyzed Reactions: Ruthenium(II) catalysts have been developed for the oxidative C-H bond olefination of N-methoxybenzamides. patsnap.com This reaction introduces a carbon-carbon double bond at the ortho position. Additionally, ruthenium catalysts can mediate a cascade C-H activation/annulation of N-alkoxybenzamides with alkynes, providing an alternative route to heterocyclic systems. commonorganicchemistry.comfishersci.com

Table 1: Catalytic Systems for C-H Bond Activation of Benzamide Scaffolds

| Metal Catalyst | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium(II) | ortho-Alkoxylation | Pd(OAc)₂, Alcohols | ortho-Alkoxylated Benzamides | organic-chemistry.org |

| Palladium(II) | O-Cyclization | Pd(OAc)₂, CH₂Br₂ or 1,2-DCE, KOAc | Fused Heterocycles | chemimpex.com |

| Rhodium(III) | Oxidative Cycloaddition | [RhCp*Cl₂]₂, Cu(OAc)₂, Alkynes | Isoquinolones | nih.gov |

| Ruthenium(II) | Oxidative Olefination | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Acrylates/Styrenes | ortho-Olefinated Benzamides | patsnap.com |

| Ruthenium(II) | C-H Activation/Annulation | [Ru(p-cymene)Cl₂]₂, NaOAc, Alkynes | Annulated Heterocycles | commonorganicchemistry.comfishersci.com |

The this compound core structure is a valuable building block for the synthesis of a diverse range of derivatives and analogs, particularly those with potential biological activity.

One major class of derivatives includes substituted isoquinolones and isocoumarins, synthesized via the C-H activation strategies discussed previously. For instance, the rhodium-catalyzed reaction of ortho-methoxy benzamides with alkynes can lead to the clean formation of isocoumarins. nih.gov

Furthermore, the this compound scaffold has been incorporated into more complex molecules. For example, derivatives have been synthesized as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer. In these syntheses, the amino group of a benzamide precursor is acylated with various substituted carboxylic acids to generate a library of amide derivatives.

Table 2: Examples of Synthesized Derivatives and Analogs

| Derivative Class | Synthetic Method | Key Precursor | Reference |

|---|---|---|---|

| Isoquinolones | Rhodium-catalyzed C-H activation/cycloaddition with alkynes | N-Substituted Benzamide | nih.gov |

| Isocoumarins | Rhodium-catalyzed reaction of ortho-methoxy benzamide | ortho-Methoxy Benzamide | nih.gov |

| ortho-Olefinated Benzamides | Ruthenium-catalyzed oxidative C-H olefination | N-Methoxybenzamide | patsnap.com |

| Hedgehog Pathway Inhibitors | Multi-step synthesis involving amidation | Methyl 4-amino-2-methoxybenzoate |

Reaction Mechanisms and Pathways

The mechanism of transition metal-catalyzed C-H activation directed by the benzamide group is a subject of detailed investigation. The process is generally understood to proceed via a chelation-assisted pathway, where the oxygen atom of the amide carbonyl coordinates to the metal center. This coordination brings the catalyst into close proximity to the ortho C-H bond, facilitating its cleavage and the formation of a five- or six-membered metallacycle intermediate.

Palladium and Rhodium Mechanisms: For palladium and rhodium catalysts, the reaction typically begins with the formation of a palladacycle or rhodacycle, respectively. chemimpex.comnih.gov This intermediate is the key to the regioselectivity of the reaction. Once the metallacycle is formed, the subsequent steps depend on the coupling partner. In reactions with alkynes or alkenes, the unsaturated partner coordinates to the metal center and inserts into the metal-carbon bond. The catalytic cycle is often completed by a reductive elimination step, which forms the final product and regenerates the active catalyst. nih.gov

Ruthenium Mechanism: For certain ruthenium-catalyzed reactions involving N-alkoxybenzamides, a novel Ru(II)–Ru(IV)–Ru(II) catalytic cycle has been proposed. commonorganicchemistry.comfishersci.com A key feature of this mechanism is that N–O bond cleavage of the directing group occurs before the insertion of the alkyne coupling partner. This pathway is distinct from the conventional mechanism where alkyne insertion precedes cleavage of the directing group. The in situ generated acetic acid from the C-H activation step is suggested to facilitate the N-O bond cleavage, leading to a Ru-nitrene species. This high-valent intermediate then drives the subsequent alkyne insertion and reductive elimination to form the product. commonorganicchemistry.comfishersci.com

Cascade Reactions for Complex Structure Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the synthesis of complex molecular architectures from simpler starting materials in a single operation. This approach is highly valued in organic synthesis for its atom economy and reduction of waste. While direct and extensively documented cascade reactions starting from this compound are not widespread in readily available literature, its structural motifs suggest its potential as a valuable precursor in the synthesis of heterocyclic systems, such as quinazolines.

The general principle for the synthesis of quinazolines from 2-aminobenzamide (B116534) derivatives involves a cyclization reaction with a suitable carbon source, such as an aldehyde or ketone. organic-chemistry.orgmarquette.edunih.govresearchgate.netmdpi.com In a hypothetical cascade sequence, this compound could react with a diketone in the presence of a catalyst. This reaction would likely proceed through an initial condensation between the amino group of the benzamide and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form a complex heterocyclic structure. The methoxy group at the 3-position could influence the electronic properties of the aromatic ring, thereby affecting the reactivity and the outcome of the cascade process.

A plausible, though not explicitly cited, cascade reaction could involve the following steps:

Initial Condensation: The primary amine of this compound attacks a carbonyl group of a 1,3-diketone to form a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal dehydrates to form an enamine or imine.

Intramolecular Cyclization: The amide nitrogen or the aromatic ring could then participate in an intramolecular cyclization onto the second carbonyl group of the diketone.

Aromatization: Subsequent elimination of water would lead to the formation of a stable, fused heterocyclic system.

While specific examples directly employing this compound in such cascade reactions are not prominently detailed in the reviewed literature, the established reactivity of related 2-aminobenzamides strongly supports its potential in this area of synthetic chemistry.

Exploration of Oxidation, Reduction, and Substitution Reactions

The chemical behavior of this compound is characterized by the interplay of its three functional groups: the amino group, the methoxy group, and the benzamide moiety.

Reduction Reactions:

The synthesis of this compound itself prominently features a reduction step. The most common synthetic route involves the reduction of the corresponding nitro compound, 2-nitro-3-methoxybenzamide. This transformation is a cornerstone of aromatic amine synthesis. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity, yield, and reaction conditions.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Typical catalysts include palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com This is often a clean and high-yielding method.

Chemical Reduction: A range of chemical reducing agents can also be utilized. These include metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid. unimi.it Tin(II) chloride (SnCl₂) is another effective reagent for this transformation. commonorganicchemistry.com

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule.

Oxidation Reactions:

The amino group of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation might lead to the formation of nitroso or azoxy compounds. Stronger oxidation can lead to the degradation of the aromatic ring. The presence of the electron-donating amino and methoxy groups makes the aromatic ring more susceptible to oxidative processes.

Substitution Reactions:

The aromatic ring of this compound is activated towards electrophilic substitution by the presence of the strongly activating amino group and the moderately activating methoxy group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely positions for electrophilic attack would be C4 and C6.

Conversely, the amino group can participate in nucleophilic substitution reactions. For instance, it can be acylated or alkylated. It can also undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups onto the aromatic ring, replacing the original amino group.

Stereochemical Aspects in Synthesis

The compound this compound is an achiral molecule. Its synthesis from achiral precursors, such as 3-methoxybenzoic acid, does not introduce any stereocenters. Therefore, under standard synthetic conditions, the product is obtained as a single, achiral compound, and there are no stereochemical aspects to consider in its direct synthesis.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Elements for Biological Activity

The foundational structure of 2-Amino-3-methoxybenzamide contains several key elements that are fundamental to its biological interactions. The benzamide (B126) framework itself serves as a crucial scaffold for orienting the functional groups. nih.gov

The amino group (-NH2) and the methoxy (B1213986) group (-OCH3) are not mere substitutions but play active roles in molecular recognition. The amino group can act as a hydrogen bond donor, forming critical connections with target proteins. The methoxy group, positioned at the ortho position, can engage in hydrophobic interactions, which helps to stabilize the compound within the binding pocket of a protein.

Furthermore, research on related benzamide derivatives has highlighted the importance of the amide linkage and specific substitutions for activity. For instance, in a series of FtsZ inhibitors, the amide group was found to be important for biological activity. mdpi.com In studies of sigma-2 receptor ligands, an intramolecular hydrogen bond between the oxygen of the ortho-methoxy group and the amide proton is suggested to be a key factor for binding affinity. researchgate.net

Impact of Substituent Position and Nature on Activity

The type and position of substituents on the benzamide ring and its appended moieties significantly modulate biological activity. Studies on derivatives targeting the Hedgehog signaling pathway, where the 2-methoxybenzamide (B150088) core acts as a connector, provide clear evidence of these effects. nih.gov

Electron-donating groups, such as the methoxy group, have been shown to increase binding affinity for the sigma-2 receptor, whereas electron-withdrawing groups tend to decrease it. researchgate.net In studies on antioxidant benzamides, the presence of multiple methoxy groups was found to enhance radical-scavenging capacity. acs.org

The influence of halogen substituents has also been systematically evaluated. A derivative with a single chlorine substituent on an attached phenyl ring showed good activity (IC50 = 0.12 μM) as a Hedgehog pathway inhibitor. nih.govrsc.org However, the addition of a second chlorine atom resulted in a 2.2-fold loss of potency (IC50 = 0.26 μM). nih.govrsc.org Fluorinated analogs were also found to be less potent than the monochlorinated compound. nih.govrsc.org

A significant enhancement in potency was achieved by altering the hydrophilicity of the molecule. Replacing a phenyl group with a pyridine (B92270) ring in one series of derivatives led to a substantial increase in activity against the Hedgehog pathway, with the IC50 value dropping to 0.03 μM. nih.gov

| Compound ID (Reference) | Modification (Part B of the molecule) | Nature of Substituent | IC50 (μM) |

|---|---|---|---|

| 17 | Monochloro-phenyl | Electron-withdrawing | 0.12 |

| 18 | Dichloro-phenyl | Electron-withdrawing | 0.26 |

| 19 | Monofluoro-phenyl | Electron-withdrawing | 0.31 |

| 20 | Monofluoro-phenyl (different position) | Electron-withdrawing | 0.25 |

| 21 | Monochloro-pyridyl | Hydrophilic, Electron-withdrawing | 0.03 |

Molecular Modifications and Their Effects on Target Interaction

Specific molecular modifications have been shown to directly influence how these compounds bind to their biological targets. A notable strategy involves enhancing molecular flexibility through ring-opening modifications. In one study, replacing a rigid benzimidazole (B57391) fragment with a more flexible phenyl imidazole (B134444) group resulted in a derivative with higher potency. nih.govrsc.org

Docking studies have provided a molecular basis for these observations. The introduction of an aryl amide group and a methoxy group in a series of novel inhibitors led to the formation of two additional hydrogen bonds with the amino acid residues Tyr394 and Arg400 within the binding pocket of the Smoothened (Smo) receptor. nih.govrsc.org This enhanced interaction explains the increased inhibitory activity.

The potential for an intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide hydrogen is another critical molecular feature. researchgate.net This bond can lock the molecule into a specific conformation that is favorable for binding to certain targets, such as the sigma-2 receptor, thereby enhancing affinity and selectivity. researchgate.net

Conformational Analysis and its Relevance to SAR

The three-dimensional shape (conformation) of a molecule is crucial for its ability to fit into a protein's binding site. Conformational analysis of 2-methoxybenzamide has revealed that the torsional angle between the carbonyl group and the phenyl ring (ω) is a key determinant of its interaction. researchgate.net Studies using Lanthanoid Induced Shift (LIS) techniques indicated that a planar conformation, where the torsional angle is close to 0°, represents the most favorable geometry for binding. researchgate.net In related substituted benzamides, a planar aromatic ring is adopted to minimize steric hindrance between the various substituents. smolecule.com This planarity is essential for effective interaction with the flat aromatic surfaces often found in receptor binding sites.

Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of 2-Amino-3-methoxybenzamide have been identified as potential inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. The inhibition of PARP can enhance the efficacy of chemotherapeutic agents. While specific IC50 values for this compound are not extensively documented in the available research, related benzamide (B126) compounds have demonstrated significant PARP inhibitory activity. For instance, the closely related compound 3-methoxybenzamide (B147233) is a known PARP inhibitor. nih.govmedchemexpress.com Some studies on derivatives of this compound have noted their potential as PARP inhibitors. In a broader context of antiproliferative effects, which can be associated with PARP inhibition, this compound has shown activity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 5 µM.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. Research into benzamide derivatives has revealed potential dual inhibitors of both enzymes. researchgate.net While direct inhibitory data for this compound on AChE and BChE is not prominent, studies on structurally related compounds are informative. For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has been identified as a potent AChE inhibitor with an IC50 value of 0.056 µM. researchgate.netresearchgate.net The development of novel benzamide derivatives continues to be an active area of research for cholinesterase inhibitors. researchgate.net

Other Enzyme Targets and Metabolic Pathway Interactions

Research has indicated that derivatives of 3-methoxybenzamide are inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.comacs.orgfrontiersin.org This protein is a promising target for the development of new antibacterial agents. nih.govmdpi.com The inhibitory action on FtsZ by these benzamide derivatives disrupts bacterial cytokinesis, leading to cell filamentation and lysis. medchemexpress.com The amino and methoxy (B1213986) groups of the benzamide structure are thought to facilitate interactions with the enzyme's active site. While these findings are for derivatives, they suggest a potential avenue of investigation for this compound. The interaction of benzamide derivatives with metabolic pathways, particularly in the context of cancer, is also an area of study, with potential influences on signaling cascades. mdpi.com

Inhibition Kinetics and Mechanism

The mechanism of enzyme inhibition by benzamide derivatives often involves competitive inhibition. Studies on 3-methoxybenzamide have shown it to be a competitive inhibitor of PARP, with a reported inhibition constant (Ki) of less than 2 µM. nih.gov This suggests that it competes with the natural substrate (NAD+) for binding to the enzyme's active site. The amino and methoxy groups on the benzamide ring can form hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket, stabilizing the complex. Although specific kinetic studies for this compound are not widely available, it is plausible that it follows a similar competitive inhibition mechanism against PARP. For cholinesterases, some benzamide derivatives have been shown to exhibit a mixed-type inhibition pattern. umsha.ac.ir

Receptor Binding Studies

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

The interaction of benzamide derivatives with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, is a significant area of pharmacological research. While direct binding data for this compound is scarce, numerous studies have focused on its derivatives. These derivatives have shown affinity for various dopamine receptor subtypes (D2, D3, D4) and serotonin receptors. nih.govnih.govjst.go.jp

For example, the derivative (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) has demonstrated high affinity for D3 and D4 receptors. nih.govnih.gov The binding affinities of this and other related compounds highlight the potential for developing selective receptor antagonists or agonists from the 2-methoxybenzamide (B150088) scaffold. nih.gov

| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | Dopamine D3 | 21 | nih.gov |

| Dopamine D4 | 2.1 | nih.gov | |

| YM-43611 (Human Receptors) | Dopamine D2 | 42.9 | nih.gov |

| Dopamine D3 | 11.2 | nih.gov | |

| Dopamine D4 | 2.10 | nih.gov |

Hedgehog (Hh) Signaling Pathway Inhibition via Smo Receptor

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. A key component of this pathway is the Smoothened (Smo) receptor. Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hh signaling pathway by targeting the Smo receptor. rsc.orgrsc.org Research has demonstrated that certain derivatives of this compound are effective inhibitors of this pathway. One particular benzamide analog demonstrated a potent Hh pathway inhibition with an IC50 value in the nanomolar range. rsc.orgrsc.org This inhibition is achieved by preventing the translocation of the Smoothened receptor into the primary cilium, a critical step in Hh signal transduction. rsc.org Furthermore, this compound was also effective against a mutant form of Smo, indicating its potential to overcome certain types of drug resistance. rsc.org The ability of these compounds to block the Hh pathway underscores their potential as anticancer agents.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in regulating cell growth, proliferation, and survival. While various compounds have been developed as EGFR kinase inhibitors, there is currently limited direct evidence in the reviewed literature to suggest that this compound itself is a potent inhibitor of EGFR kinase. Research in this area has focused on other classes of benzamide derivatives. For instance, N-(3-fluoro-4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide has shown significant inhibitory effects against wild-type EGFR tyrosine kinase. nih.govsemanticscholar.org

Antimicrobial Activity

Research has indicated that derivatives of this compound possess notable antimicrobial properties. These compounds have demonstrated significant antibacterial activity, particularly against resistant strains, suggesting their potential as new therapeutic agents.

Antibacterial Properties and Mechanisms (e.g., FtsZ inhibition)

A key mechanism of antibacterial action for benzamide derivatives is the inhibition of the Filamentous temperature-sensitive Z (FtsZ) protein. FtsZ is a crucial protein in bacterial cell division, forming a ring at the division site. Inhibition of FtsZ disrupts this process, leading to bacterial cell death. Studies on 3-methoxybenzamide derivatives have shown them to be potent and selective antistaphylococcal agents by disrupting intracellular FtsZ function. asm.orgmolbiolcell.orgmdpi.com While 3-methoxybenzamide itself shows weak activity, its derivatives have been optimized to be highly potent. frontiersin.orgnih.gov This mechanism, targeting a protein essential for bacterial viability but absent in higher eukaryotes, makes FtsZ an attractive target for antibacterial drug discovery. asm.org It is suggested that this compound and its derivatives could exhibit similar inhibitory effects on bacterial growth by targeting the FtsZ protein.

Antifungal Properties

The potential of benzamide derivatives extends to antifungal activity. A study on a related compound, 2-amino-3,4-dihydroxy-5-methoxybenzamide, which was isolated from an endophytic Streptomyces species, demonstrated activity against the fungal pathogen Candida albicans. researchgate.netmdpi.com This suggests that the benzamide scaffold may be a promising starting point for the development of new antifungal agents. researchgate.netmdpi.com Other research has also highlighted the potential of 2-aminobenzoic acid derivatives as antifungal agents for inhibiting the growth and biofilm formation of C. albicans. mdpi.com

Activity against Specific Strains (e.g., MRSA, E. coli, C. albicans)

Derivatives of this compound have shown significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. The minimum inhibitory concentration (MIC) values for these derivatives indicate their potential as therapeutic agents against this challenging pathogen.

A structurally related compound, 2-amino-3,4-dihydroxy-5-methoxybenzamide, has been reported to be active against both Escherichia coli and Candida albicans, with MIC values of 64 µg/mL and 32 µg/mL, respectively. researchgate.netmdpi.com This indicates that modifications to the this compound structure can yield compounds with a broader spectrum of antimicrobial activity.

| Strain | Compound | MIC (µg/mL) | Reference |

| Escherichia coli | 2-amino-3,4-dihydroxy-5-methoxybenzamide | 64 | researchgate.netmdpi.com |

| Candida albicans | 2-amino-3,4-dihydroxy-5-methoxybenzamide | 32 | researchgate.netmdpi.com |

Antiproliferative and Anticancer Activities

In addition to its antimicrobial and signaling pathway inhibitory activities, this compound and its derivatives have demonstrated direct antiproliferative and anticancer effects. In vitro studies have shown that this compound possesses antiproliferative effects against various cancer cell lines.

One study reported the following IC50 values for this compound:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~5 | |

| HCT116 | Colon Cancer | 3.7 | |

| HEK293 | - | 5.3 |

Furthermore, a derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown marked inhibition against several human cancer cell lines, with IC50 values of 1.76 µM for HT-29 (colon cancer), 1.98 µM for A549 (lung adenocarcinoma), and 2.32 µM for MKN45 (gastric cancer). nih.gov The antiproliferative activity of these compounds highlights their potential for development as novel anticancer therapeutics. nih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines. Research has highlighted the potential of these compounds to impede the growth of various tumors.

Specifically, a derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown significant inhibitory effects. tandfonline.comnih.gov Studies have determined its half-maximal inhibitory concentration (IC50) against several cancer cell lines, indicating its potency. The IC50 values were recorded as 1.76 μM for the human colon cancer cell line HT-29, 1.98 μM for the human lung adenocarcinoma cell line A549, and 2.32 μM for the human gastric cancer cell line MKN45. tandfonline.comnih.gov

Further investigations into related benzamide structures have shown broad anticancer potential. For instance, some derivatives have been effective against breast cancer cells (MCF-7), with IC50 values around 5 µM. Other studies on phosphomolybdate-based hybrids have also reported considerable inhibitory effects against MCF-7, A549, and human liver cancer (HepG2) cells, with IC50 values of 32.11 μmol L-1, 25.17 μmol L-1, and 33.79 μmol L-1, respectively. nih.gov The antiproliferative activity of these compounds is often mediated by inducing cell cycle arrest and apoptosis. nih.gov

While direct studies on this compound for all the listed cell lines (SMMC-7721, HL-60, SW480) are not extensively available in the provided results, the existing data on related derivatives strongly suggest a promising avenue for the development of novel anticancer agents. The structural motif of methoxy-substituted benzamides is recognized as a key pharmacophore for anticancer efficacy. acgpubs.org

Table 1: Antiproliferative Activity of this compound Derivatives

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HT-29 | Colon Cancer | 1.76 | tandfonline.comnih.gov |

| A549 | Lung Adenocarcinoma | 1.98 | tandfonline.comnih.gov |

| MKN45 | Gastric Cancer | 2.32 | tandfonline.comnih.gov |

| MCF-7 | Breast Cancer | ~5 | |

| HepG2 | Liver Cancer | 33.79* | nih.gov |

Note: The value for HepG2 is in µmol L⁻¹ and is for a phosphomolybdate based hybrid solid, not a direct derivative.

Dual Inhibition Mechanisms (e.g., FAK and DNA)

Recent research has explored the potential of benzamide derivatives to act as dual inhibitors, targeting both Focal Adhesion Kinase (FAK) and DNA. researchgate.net FAK is a protein that is highly expressed in many tumors and plays a role in tumor growth, invasion, and metastasis. researchgate.net Inhibiting FAK is a promising strategy for cancer therapy. researchgate.net

Some novel 4-arylamino-pyrimidine derivatives have been identified as potent dual inhibitors of FAK and DNA. researchgate.net These compounds have demonstrated significant antiproliferative effects on glioblastoma cell lines. researchgate.net For example, one compound showed remarkable inhibitory activity against FAK with an IC50 of 0.815 nM and also exhibited potent antiproliferative effects on U87-MG and U251 glioblastoma cells. researchgate.net This dual-action approach, targeting both a key signaling protein and the cell's genetic material, may offer a way to overcome drug resistance in cancer treatment. researchgate.net

Furthermore, studies on covalent inhibitors of FAK have shown that these compounds can suppress the autophosphorylation of FAK in glioblastoma cells, which in turn affects downstream signaling pathways that are crucial for cell survival and proliferation. csic.es The inhibition of FAK has also been linked to the regulation of the DNA damage response, making cancer cells more susceptible to treatments like ionizing radiation. nih.gov This highlights the potential of FAK inhibitors, including those derived from the benzamide scaffold, in combination therapies for cancer. frontiersin.org

Antioxidant Properties

Amino-substituted benzamide derivatives are recognized for their potential as antioxidant agents due to their ability to scavenge free radicals. researchgate.net The presence of an electron-donating methoxy group on the benzamide structure has been shown to have a positive influence on these antioxidant properties. acs.org

Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays have been conducted to evaluate the antioxidant capacity of various N-arylbenzamides. acs.orgacs.org These experiments have indicated that many of these compounds exhibit improved antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). acs.orgresearchgate.net The introduction of hydroxy groups to the structure can further enhance these antioxidant features. acs.org

The mechanism behind their antioxidant activity is linked to their electrochemical oxidation potential; a lower or less positive potential suggests better radical scavenging activity. researchgate.net Computational analyses have supported experimental findings, demonstrating the favorable impact of the methoxy group on the antioxidant capabilities of these compounds. acs.org While direct data for this compound is limited, related structures show that the benzamide scaffold is a promising base for developing potent antioxidants. acs.orgresearchgate.net

Other Investigated Biological Activities (e.g., Anti-inflammatory)

Beyond its anticancer and antioxidant potential, the this compound scaffold and its derivatives have been investigated for other biological activities, most notably anti-inflammatory effects. Inflammation is a biological process linked to various diseases, including cancer. nih.gov

Derivatives of 2-methoxybenzamide have been suggested to possess anti-inflammatory properties and are being explored for therapeutic applications in diseases associated with inflammation. smolecule.com Some non-steroidal anti-inflammatory drugs (NSAIDs) with anticancer properties are known to inhibit COX-2 activity, and inflammation itself plays a significant role in tumor development. nih.gov

Research into novel imidazole (B134444) derivatives incorporating a methoxybenzamide moiety has been conducted to evaluate their in vitro anti-inflammatory activity by targeting the p38 MAP kinase. acs.org Additionally, certain thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related, have exhibited anti-inflammatory effects in animal models. evitachem.com These findings suggest that the this compound chemical structure could serve as a foundation for developing new anti-inflammatory agents.

Computational Chemistry and Theoretical Studies

Molecular Docking and Dynamics Simulations

Ligand-Protein Interactions and Binding Affinity

The biological activity of 2-Amino-3-methoxybenzamide is fundamentally linked to its ability to interact with specific protein targets. Computational modeling, particularly molecular docking, has been employed to simulate and understand these interactions. The key functional groups of the compound—the amino (-NH2), methoxy (B1213986) (-OCH3), and benzamide (B126) core—play distinct roles in binding. The amino group is a potent hydrogen bond donor, while the methoxy group can participate in hydrophobic interactions, both of which help stabilize the compound within a protein's binding site.

A significant predicted target for benzamide derivatives is the bacterial cell division protein FtsZ. mdpi.com While direct studies on this compound are limited, research on analogous compounds like 2,6-difluoro-3-methoxybenzamide (B3025189) reveals specific binding interactions. These studies show that the benzamide nucleus fits into an allosteric pocket on the FtsZ protein. researchgate.net The interactions are primarily hydrophobic, involving the aromatic ring and key residues such as Val203, Val297, and Asn263 in the binding site. researchgate.net The introduction of a 2-amino group on similar ligands has been shown to significantly enhance binding affinity by forming cooperative, charge-assisted hydrogen bonds with the protein backbone. acs.org

Other potential targets where ligand-protein interactions have been explored for related benzamide structures include Poly(ADP-ribose) polymerase (PARP) and the Smoothened (Smo) protein, a key component of the Hedgehog signaling pathway. In these cases, the binding is also driven by a combination of hydrogen bonding and hydrophobic interactions.

| Functional Group | Type of Interaction | Role in Binding |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bonding | Acts as a hydrogen bond donor, forming strong, directional interactions with protein residues. |

| Methoxy Group (-OCH3) | Hydrophobic Interactions | Participates in non-polar interactions, contributing to the stability of the ligand-protein complex. |

| Benzamide Ring | Hydrophobic & Pi-Stacking Interactions | Forms hydrophobic contacts with non-polar residues and can engage in pi-stacking with aromatic residues in the binding pocket. researchgate.net |

Prediction of Drug Targets and Mechanism of Action

Computational tools are crucial for predicting the biological targets of a compound and postulating its mechanism of action. For this compound and its derivatives, several potential targets have been identified through these methods.

The most prominently studied mechanism is the inhibition of the bacterial FtsZ protein. mdpi.com FtsZ is essential for bacterial cell division, and its inhibition is a promising strategy for developing new antibiotics. mdpi.com Derivatives of 3-methoxybenzamide (B147233) have been shown to act as FtsZ polymer stabilizers. mdpi.com This mechanism involves the compound binding to FtsZ and inducing the bundling of its filaments, which disrupts the formation of the Z-ring required for bacterial cytokinesis, ultimately leading to cell death. mdpi.com This mode of action is particularly noted for its potential against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com

Other predicted targets and mechanisms include:

PARP Inhibition : Benzamide analogues are known to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. By inhibiting PARP, these compounds can enhance the effectiveness of chemotherapy, especially in cancers with deficiencies in other DNA repair pathways.

Hedgehog Pathway Inhibition : Derivatives have been identified as inhibitors of the Smoothened (Smo) protein. Inhibition of Smo disrupts the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.

| Predicted Target | Associated Pathway | Predicted Mechanism of Action |

|---|---|---|

| Filamenting temperature-sensitive mutant Z (FtsZ) | Bacterial Cell Division | Acts as a polymer stabilizer, inducing filament bundling and inhibiting bacterial cytokinesis. mdpi.com |

| Poly(ADP-ribose) polymerase (PARP) | DNA Repair | Inhibits enzyme activity, leading to enhanced cytotoxicity of chemotherapeutic agents. |

| Smoothened (Smo) | Hedgehog Signaling Pathway | Inhibits the Smo protein, suppressing the signaling pathway implicated in various cancers. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal structure. researchgate.nettandfonline.com This technique maps properties onto the surface, such as the normalized contact distance (dnorm), to highlight regions of significant intermolecular contact. researchgate.net The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of interactions, detailing the percentage contribution of each (e.g., H···H, O···H/H···O, C···H/H···C). researchgate.net

While specific Hirshfeld surface analysis studies for this compound are not detailed in the available literature, the functional groups present in the molecule suggest the types of interactions that would be observed. A theoretical analysis would likely reveal significant contributions from:

O···H/H···O contacts : Arising from hydrogen bonds involving the amide and amino groups as donors and the methoxy and carbonyl oxygen atoms as acceptors.

H···H contacts : Typically forming the largest portion of the surface due to the abundance of hydrogen atoms. researchgate.net

C···H/H···C contacts : Indicating weaker C-H···π interactions.

This analysis provides a detailed picture of the crystal packing forces, which are crucial for understanding the solid-state properties of the compound, including its stability and solubility.

ADMET Prediction and Evaluation

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico ADMET prediction uses computational models to estimate these properties before extensive experimental testing. ljmu.ac.uk Online tools and software such as SwissADME, ADMETlab, and ADMET-PrInt are commonly used for this purpose. researchgate.netacs.org

For this compound, a full experimental ADMET profile is not publicly available. However, predictions can be made based on its structure and data from similar compounds. Studies on related pyrimidine (B1678525) derivatives of 2-amino-N-methoxybenzamide have indicated excellent ADMET properties. researchgate.net Key predicted parameters for this compound would likely be evaluated against criteria like Lipinski's Rule of Five to assess its drug-likeness. ljmu.ac.uk

| ADMET Parameter | Predicted Property/Value | Significance |

|---|---|---|

| Molecular Weight | 166.18 g/mol nih.gov | Complies with Lipinski's Rule of Five (<500), suggesting good potential for absorption. ljmu.ac.uk |

| LogP (Lipophilicity) | XLogP3-AA: 0.6 nih.gov | Indicates moderate lipophilicity, which is favorable for both solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH2 and -CONH2) | Complies with Lipinski's Rule of Five (≤5). ljmu.ac.uk |

| Hydrogen Bond Acceptors | 3 (from -OCH3 and C=O, -NH2) | Complies with Lipinski's Rule of Five (≤10). ljmu.ac.uk |

| Solubility | Predicted to be soluble | Derivatives of similar compounds have shown favorable solubility profiles. acs.org |

| Toxicity | Predicted to be non-mutagenic | In silico models like the Ames test are used to predict mutagenicity. |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Amino-3-methoxybenzamide, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental in confirming the identity and purity of this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the different types of protons in the molecule. For instance, the protons of the amino group (-NH₂) and the amide group (-CONH₂) typically appear as broad singlets, with their exact positions influenced by solvent and concentration. The aromatic protons show distinct signals in the aromatic region of the spectrum, and the methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet in the upfield region. rsc.org

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. Key signals include those for the carbonyl carbon of the amide group, the aromatic carbons, and the methoxy carbon. The specific chemical shifts of the aromatic carbons are influenced by the positions of the amino and methoxy substituents. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzamide (B126) Derivatives

| Compound | ¹H NMR (Solvent) δ [ppm] | ¹³C NMR (Solvent) δ [ppm] | Reference |

|---|---|---|---|

| 2-Amino-N-methoxy-3-methylbenzamide | (600 MHz, CDCl₃) 8.80 (br s, 1H), 7.19 (d, J = 7.7 Hz, 1H), 7.14 (d, J = 7.2 Hz, 1H), 6.56 (t, J = 7.6 Hz, 1H), 5.56 (br s, 2H), 3.85 (s, 3H), 2.15 (s, 3H) | (150 MHz, CDCl₃) 168.8, 147.0, 133.6, 125.3, 123.7, 116.1, 112.6, 64.3, 17.4 | rsc.org |

Note: The table presents data for related benzamide derivatives to illustrate typical chemical shift ranges. Specific data for this compound may vary.

To complement experimental NMR data, theoretical calculations are often employed. The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach used to predict NMR chemical shifts. researchgate.netresearchgate.net These calculations are typically performed using density functional theory (DFT). ias.ac.inresearchgate.net

Solvent effects can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding, like those in the amino and amide groups. researchgate.net Therefore, computational models often incorporate a solvent continuum model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment and provide more accurate predictions of the chemical shifts in solution. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound.

The IR and Raman spectra of this compound exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. rsc.org Key vibrational modes include:

N-H stretching: The amino (-NH₂) and amide (-CONH₂) groups show characteristic stretching vibrations, typically in the region of 3200-3500 cm⁻¹.

C=O stretching: The carbonyl group of the amide shows a strong absorption band, usually in the range of 1630-1680 cm⁻¹.

C-O stretching: The methoxy group exhibits C-O stretching vibrations.

Aromatic C-H and C=C stretching: The benzene (B151609) ring gives rise to several characteristic bands.

Studies on related molecules like 3-amino-4-methoxybenzamide (B96667) have utilized FT-Raman spectroscopy to support the presence of intramolecular hydrogen bonding. ias.ac.inresearchgate.netias.ac.in The analysis of these vibrational modes helps to confirm the molecular structure and can provide information about intermolecular interactions. researchgate.net

Theoretical calculations, often using DFT methods with basis sets like B3LYP/6-311++G**, are used to compute the vibrational frequencies of this compound. ias.ac.inresearchgate.net These calculated frequencies are then compared with the experimental IR and Raman spectra. researchgate.net This comparison aids in the definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical models, leading to better agreement with experimental data. researchgate.net

Table 2: Selected Vibrational Frequencies for Related Benzamide Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H stretching (amide) | 3360 (IR) | 3410 | nih.gov |

| N-H stretching (amino) | ~3300-3500 | - | |

| C=O stretching | 1674 (IR), 1677 (Raman) | 1712 | nih.gov |

Note: This table provides examples of vibrational frequencies for functional groups found in benzamides. The exact frequencies for this compound will be specific to its unique structure.

Mass Spectrometry (MS) (e.g., LC/MS-ESI, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is commonly used to obtain a precise mass measurement of the molecule. rsc.orgrsc.orgmdpi.com This allows for the unambiguous determination of the molecular formula, which for this compound is C₈H₁₀N₂O₂. nih.govnih.gov The high accuracy of HRMS helps to distinguish the compound from other isomers with the same nominal mass. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgijalsr.org This is particularly useful for analyzing the purity of this compound and for identifying any impurities or degradation products. ijalsr.org The mass spectrometer provides molecular weight information for each component separated by the LC column.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule. It provides valuable information about the chromophores present and the extent of conjugation. The absorption of UV or visible light by a molecule promotes an electron from a ground electronic state to a higher energy excited state. For a molecule like this compound, which contains a benzene ring substituted with an amino, a methoxy, and a carboxamide group, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

The experimental UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would reveal absorption maxima (λmax) characteristic of its electronic structure. The benzene ring and the carbonyl group of the amide function as the primary chromophores. The presence of auxochromes, such as the amino (-NH₂) and methoxy (-OCH₃) groups, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzamide, due to their electron-donating effects which extend the conjugated system.

While specific experimental spectra for this compound are not detailed in the available literature, a theoretical spectrum can be simulated using computational methods. The comparison between experimental and theoretical spectra is crucial for validating the computational model and accurately assigning the observed electronic transitions. Discrepancies between experimental and theoretical data can often be attributed to solvent effects, which can be accounted for in calculations using models like the Polarizable Continuum Model (PCM).

Table 1: Expected Electronic Transitions for this compound

| Chromophore/Functional Group | Expected Transition Type | Wavelength Region (Approximate) |

|---|---|---|

| Benzene Ring | π → π* (E2-band) | ~220-260 nm |

| Benzene Ring | π → π* (B-band) | ~260-300 nm |

| Carbonyl Group (Amide) | n → π* | ~270-300 nm (Often weak) |

Note: The specific λmax values are dependent on the solvent and the electronic interactions between the substituents.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to calculate the properties of electronically excited states. It has become a standard tool for predicting and interpreting the UV-Vis spectra of organic molecules. The process begins with the optimization of the molecule's ground-state geometry using DFT. Subsequently, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

These calculations provide a detailed description of each excited state, including which molecular orbitals are involved in the transition (e.g., Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO)). For this compound, TD-DFT would elucidate how the amino, methoxy, and amide groups perturb the electronic structure of the benzene ring and contribute to the observed spectral features. This theoretical insight is invaluable for a complete understanding of the molecule's photophysical properties.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, providing unequivocal proof of its chemical structure. This technique yields detailed information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding that dictate the crystal packing.

To perform a crystal structure determination of this compound, a high-quality single crystal is required. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. While specific crystallographic data for this compound are not available in the reviewed literature, a related derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was found to crystallize in the tetragonal system with the space group P4(3). Such an analysis for this compound would reveal the planarity of the benzamide moiety and the conformation of the methoxy group, as well as the network of intermolecular hydrogen bonds formed by the amino and amide groups.

A powerful validation approach in structural chemistry involves comparing the geometric parameters obtained from experimental XRD data with those calculated using theoretical methods, typically DFT. The molecular geometry of this compound can be optimized in the gas phase using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The resulting theoretical bond lengths, bond angles, and dihedral angles can then be systematically compared with the experimental values from the XRD analysis. A close agreement between the experimental (solid-phase) and theoretical (gas-phase) data confirms the accuracy of both the experimental structure determination and the chosen level of theory. Any significant deviations can often be explained by the presence of intermolecular interactions, such as hydrogen bonds, in the crystal lattice which are absent in the gas-phase calculation.

Table 2: Format for Comparison of Geometric Parameters for this compound

| Parameter | Bond/Angle | Experimental (XRD) | Theoretical (DFT) |

|---|---|---|---|

| Bond Lengths (Å) | C1-C2 | Data not available | Value from calculation |

| C7-N1 | Data not available | Value from calculation | |

| C7=O1 | Data not available | Value from calculation | |

| C3-O2 | Data not available | Value from calculation | |

| Bond Angles (º) | C1-C2-N2 | Data not available | Value from calculation |

| O1-C7-N1 | Data not available | Value from calculation |

| Dihedral Angles (º) | C1-C2-C3-O2 | Data not available | Value from calculation |

Thermal Analysis (TGA/DTA/DTG)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG) provide valuable information about the thermal stability, decomposition profile, and phase transitions of a compound.

In a TGA experiment, the mass of a sample is monitored as a function of temperature or time. The resulting TGA curve for this compound would show its decomposition temperature range and indicate whether the decomposition occurs in single or multiple steps. DTA measures the temperature difference between the sample and an inert reference, revealing exothermic or endothermic events such as melting and decomposition. The DTG curve, which is the first derivative of the TGA curve, helps to accurately identify the temperature at which the rate of mass loss is at its maximum. For related methoxybenzamide derivatives, thermal stability up to temperatures ranging from 160 °C to over 245 °C has been observed before decomposition begins. A similar analysis for this compound would precisely define its thermal stability limits.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzamide |

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information on the elemental composition of a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated compound like this compound. The process involves combusting the sample under controlled conditions and measuring the amounts of carbon dioxide, water, and nitrogen gas produced, which directly correlate to the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original compound.

For this compound, with the established molecular formula C₈H₁₀N₂O₂, the theoretical elemental composition can be precisely calculated. nih.gov These theoretical values serve as a benchmark against which experimental results are compared to confirm the purity and identity of the compound.

While specific experimental findings for the elemental analysis of this compound are not widely detailed in publicly available research, the theoretical percentages derived from its molecular formula are a standard reference point in its characterization.

Theoretical Elemental Composition of this compound

The theoretical elemental percentages are calculated based on the compound's molecular formula (C₈H₁₀N₂O₂) and the atomic weights of its constituent elements. nih.gov

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 57.82 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 6.07 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.86 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.26 |

| Total | 166.18 | 100.00 |

Note: The data in this table is calculated based on the molecular formula and atomic masses and represents the theoretical values.

In a research context, experimental values obtained from an elemental analyzer would be expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%, to validate the structure and purity of the this compound sample.

Applications in Drug Discovery and Medicinal Chemistry

Development as a Pharmaceutical Intermediate and Precursor

2-Amino-3-methoxybenzamide serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. Its reactive amino and amide groups allow for straightforward chemical modifications, making it an ideal precursor for creating more complex molecular architectures. For instance, it is a documented intermediate in the synthesis of quinazoline (B50416) derivatives. nih.gov One such process involves the reaction of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide with formic acid to produce 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one, a core structure for further derivatization. nih.gov

The synthesis of this compound itself is typically achieved through methods like the condensation of 2-Amino-3-methoxybenzoic acid with ammonia (B1221849) or by reacting 3-methoxy-2-nitrobenzoic acid with ammonia followed by catalytic hydrogenation. These established synthetic routes ensure its availability for broader research and development.

Scaffold for Complex Molecule Development

The benzamide (B126) core of this compound is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org Researchers utilize this scaffold to develop novel molecules with specific therapeutic actions. For example, the 2-methoxybenzamide (B150088) skeleton has been identified as an advantageous connector in the design of Hedgehog (Hh) signaling pathway inhibitors. rsc.orgnih.gov By attaching different chemical moieties to this central structure, scientists have created a series of potent inhibitors targeting the Smoothened (Smo) receptor, a key player in the Hh pathway. rsc.orgnih.gov

Another notable example is its use in creating inhibitors for Doublecortin-like kinase 1 (DCLK1), a cancer-related kinase. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b] Current time information in Bangalore, IN.chemistryviews.orgdiazepin-6-one scaffold, which has been used to develop inhibitors for several kinases, can be coupled with derivatives of this compound to generate potent DCLK1 inhibitors. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships to fine-tune the inhibitor's potency and selectivity.

Exploration of Pharmacological Targets

Derivatives built upon the this compound scaffold have been shown to interact with a wide array of pharmacological targets implicated in various diseases. The specific nature of these interactions is dictated by the chemical groups appended to the core structure.

Key pharmacological targets for derivatives include:

Poly(ADP-ribose) polymerase (PARP) : Benzamide analogues are known inhibitors of PARP, an enzyme critical for DNA repair. google.com Inhibiting PARP can enhance the effectiveness of chemotherapy, particularly in cancers with deficiencies in other DNA repair pathways.

Smoothened (Smo) Receptor : As part of the Hedgehog signaling pathway, the Smoothened receptor is a major target in cancer therapy. rsc.orgnih.gov Derivatives of 2-methoxybenzamide have been synthesized that show potent, nanomolar inhibition of Smo, blocking downstream signaling that promotes tumor growth. nih.gov

Kinases : This broad class of enzymes is a major focus of modern drug discovery. The this compound scaffold has been incorporated into inhibitors of several kinases, including:

Tyrosine Kinases (Trk A/B/C, ALK, ROS1) : The powerful, CNS-active drug Entrectinib, which inhibits these kinases, features a complex structure that can be synthesized using intermediates derived from related benzamide structures. chemicalbook.comchemicalbook.comaacrjournals.org

Focal Adhesion Kinase (FAK) : GSK 2256098, a potent FAK inhibitor, is an N-methoxybenzamide derivative, highlighting the utility of this chemical class in targeting FAK. rndsystems.com

Doublecortin-like kinase 1 (DCLK1) : As mentioned, specific derivatives are potent inhibitors of DCLK1. nih.gov

Bacterial Filamenting temperature-sensitive mutant Z (FtsZ) : Some benzamide derivatives, particularly 3-methoxybenzamide (B147233), target the bacterial cell division protein FtsZ, representing a novel mechanism for antimicrobial action. mdpi.commedchemexpress.comasm.org

Table 1: Pharmacological Targets of this compound Derivatives

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| DNA Repair Enzyme | Poly(ADP-ribose) polymerase (PARP) | Oncology |

| GPCR | Smoothened (Smo) Receptor | Oncology |

| Protein Kinase | Trk A/B/C, ALK, ROS1 | Oncology |

| Protein Kinase | Focal Adhesion Kinase (FAK) | Oncology |

| Protein Kinase | Doublecortin-like kinase 1 (DCLK1) | Oncology |

| Bacterial Protein | Filamenting temperature-sensitive mutant Z (FtsZ) | Infectious Disease |

Strategies for Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. Novel compounds that can circumvent these resistance mechanisms are urgently needed. Derivatives of this compound are being explored for this very purpose.

In the context of Hedgehog pathway inhibitors, resistance to first-generation drugs like vismodegib (B1684315) can occur through mutations in the Smoothened (Smo) receptor. Research has shown that novel 2-methoxybenzamide derivatives can effectively suppress not only the wild-type (WT) Smo but also mutated versions that confer resistance. rsc.orgnih.gov For example, a synthesized benzamide analog, compound 21, displayed potent inhibition of a drug-resistant cancer cell line and retained its suppressive activity against the D477G Smo mutation, which is known to reduce the efficacy of vismodegib. rsc.orgnih.gov This demonstrates the potential of this chemical scaffold in developing next-generation inhibitors that can overcome clinical resistance.

Therapeutic Potential in Various Disease Areas

The versatility of the this compound scaffold has led to its investigation across multiple therapeutic fields, primarily driven by the specific biological targets of its derivatives.

The modulation of targets within the central nervous system (CNS) is a key area of research for benzamide derivatives. While direct studies on this compound for neurological disorders are limited, related structures are highly relevant. For instance, the development of CNS-active kinase inhibitors like Entrectinib, which can cross the blood-brain barrier to treat brain metastases, underscores the potential for this chemical class to be adapted for neurological applications. chemicalbook.com Furthermore, the broader family of benzamide derivatives has been explored for treating conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). researchgate.netgoogle.com One study identified a bis(3-methoxybenzamide) derivative as a potent inhibitor of both AChE and BACE1, highlighting the therapeutic promise of this scaffold. researchgate.net Additionally, modulators of the metabotropic glutamate (B1630785) receptor 7 (mGlu₇), which is implicated in cognitive disorders, represent another avenue where benzamide-like structures could be applied. nih.gov

The benzamide scaffold has also been investigated for its potential in treating metabolic disorders such as diabetes. A patent for sulfonamide derivatives for the treatment of type II diabetes and other metabolic disorders includes compounds containing a methoxybenzamide moiety. google.com These compounds are proposed for use in treating conditions mediated by insulin (B600854) resistance or hyperglycemia. google.com While this represents an early stage of research, it points to the adaptability of the benzamide structure for developing agents that target metabolic pathways.

Cancer Treatment

The chemical scaffold of this compound is a significant building block in the synthesis of novel compounds investigated for cancer therapy. Its derivatives have been explored as inhibitors of critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

One of the primary areas of investigation involves the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers like medulloblastoma, basal cell carcinoma, and pancreatic carcinoma. rsc.org The Smoothened (Smo) receptor is a crucial transmembrane protein in this pathway, making it an attractive target for anticancer agents. rsc.org Researchers have designed and synthesized a series of 2-methoxybenzamide derivatives that act as Hh signaling pathway inhibitors. rsc.orgnih.gov Molecular docking studies have shown that the methoxy (B1213986) group can form additional hydrogen bonds with key amino acid residues (Tyr394 and Arg400) in the Smo binding pocket, enhancing inhibitory activity. rsc.org One particularly potent derivative, compound 21 , demonstrated a nanomolar IC50 value in a Gli luciferase reporter assay, indicating strong inhibition of the Hh pathway. nih.gov This compound was also effective at preventing the trafficking of Smo into the primary cilium and suppressed mutant Smo activity. rsc.orgnih.gov Furthermore, it exhibited stronger antiproliferative activity against Daoy medulloblastoma cells, which have a constitutively active Hh pathway, than the established inhibitor vismodegib. nih.gov

| Compound | Target | Assay | IC50 Value | Cell Line | Reference |

| Compound 17 | Smoothened (Smo) Receptor | Gli Luciferase Reporter | 0.12 μM | NIH/3T3 | rsc.org |

| Compound 21 | Smoothened (Smo) Receptor | Gli Luciferase Reporter | Nanomolar | NIH/3T3 | rsc.orgnih.gov |

| Vismodegib | Smoothened (Smo) Receptor | Gli Luciferase Reporter | - | NIH/3T3 | nih.gov |

| Compound 21 | Cell Proliferation | Antiproliferative Assay | 43% viability at 10 μM | Daoy | nih.gov |

Another important application of the this compound structure is in the development of compounds targeting the β-catenin/TCF4 signaling pathway. semanticscholar.orgnih.gov This pathway is frequently over-activated in cancers such as colon and hepatocellular carcinoma. semanticscholar.org A series of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were synthesized using a derivative of this compound, specifically 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide , as a key intermediate. semanticscholar.orgnih.gov These quinazoline compounds were evaluated for their cytotoxic potential against cancer cell lines with constitutively active β-catenin/TCF4 signaling. nih.gov Several derivatives showed potent cytotoxic activity, with IC50 values comparable to the clinical drug imatinib (B729) mesylate. nih.gov The most potent compound, 18B , not only induced apoptosis and inhibited cell migration in HCT116 (colon) and HepG2 (liver) cancer cells but also demonstrated cytotoxicity against primary human gallbladder cancer cells. semanticscholar.orgnih.gov Mechanistic studies confirmed that compound 18B downregulated the β-catenin/TCF4 signaling pathway by reducing the protein expression of β-catenin and TCF4. semanticscholar.orgnih.gov

| Compound | Target Pathway | Cell Line | Cytotoxicity (IC50) | Reference |

| Compound 18B | β-catenin/TCF4 | HCT116 (Colon Cancer) | 5.64 ± 0.68 μM | semanticscholar.orgnih.gov |

| Compound 18B | β-catenin/TCF4 | HepG2 (Liver Cancer) | Not specified | semanticscholar.orgnih.gov |

| Compound 18B | β-catenin/TCF4 | Primary Gallbladder Cancer | 8.50 ± 1.44 μM | semanticscholar.orgnih.gov |

| Imatinib Mesylate | Tyrosine Kinase | HCT116 & HepG2 | Activity comparable to synthesized derivatives | nih.gov |

Additionally, benzamide analogues, as a class, have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. PARP inhibitors can enhance the cytotoxic effects of chemotherapy, particularly in cancers with existing DNA repair defects.

Infections (Antimicrobial Agents)

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, addressing the critical need for new treatments against drug-resistant pathogens. nanobioletters.com Research has highlighted the activity of these compounds against Gram-positive bacteria, including the major public health threat, Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com

A key mechanism of action for certain 3-methoxybenzamide derivatives is the inhibition of the bacterial cell division protein FtsZ. mdpi.com This protein is a structural homolog of eukaryotic tubulin but possesses distinct features, allowing for selective inhibition. mdpi.com Small-molecule inhibitors like derivatives of 3-methoxybenzamide can bind to FtsZ, disrupting the formation of the Z-ring, which is essential for bacterial cytokinesis, and ultimately leading to cell death. mdpi.com One of the most studied FtsZ inhibitors is PC190723 , a 2,6-difluoro derivative of benzamide, which has established FtsZ as a viable antibacterial target. mdpi.com Subsequent research on other difluorobenzamide derivatives with a 3-methoxy group has shown promising antimicrobial activity against MRSA. mdpi.com

Furthermore, a new, naturally occurring benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide , was isolated from an endophytic Streptomyces species. nih.govresearchgate.net This compound was found to be active against both bacteria and fungi. researchgate.net Specifically, it showed activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL. researchgate.net The discovery of this natural product underscores the relevance of the benzamide core in developing antimicrobial agents. nih.govresearchgate.net Other studies on related synthetic benzamides, such as N-(5-Amino-2-methylphenyl)-3-methoxybenzamide , have also reported moderate activity against various bacterial and fungal strains, including multi-drug resistant Staphylococcus aureus.

| Compound/Derivative | Target Organism(s) | Mechanism of Action (if known) | Activity (MIC/Zone of Inhibition) | Reference |

| This compound Derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified | Significant antibacterial activity with low MIC values | |

| 2-Amino-3,4-dihydroxy-5-methoxybenzamide | Escherichia coli, other bacteria and fungi | Not specified | MIC: 64 μg/mL (E. coli) | researchgate.net |

| Difluorobenzamide Derivatives | MRSA, Vancomycin-Resistant Enterococcus faecium (VRE) | FtsZ Inhibition | Modest to promising activity | mdpi.com |

| N-(5-Amino-2-methylphenyl)-3-methoxybenzamide | Multi-drug resistant Staphylococcus aureus | Not specified | Moderate activity | |

| Benzamide Derivative 5a | Bacillus subtilis, Escherichia coli | Not specified | MIC: 6.25 μg/mL (B. subtilis), 3.12 μg/mL (E. coli) | nanobioletters.com |

Future Directions and Research Opportunities

Further Exploration of Novel Derivatives and Analogs

The core structure of 2-amino-3-methoxybenzamide serves as a versatile scaffold for the synthesis of new derivatives and analogs with enhanced or novel biological activities. By strategically modifying its functional groups, researchers aim to improve its efficacy, selectivity, and pharmacokinetic properties. mdpi.com